molecular formula C8H13NO2 B1589229 (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 99208-71-6

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B1589229
CAS No.: 99208-71-6
M. Wt: 155.19 g/mol
InChI Key: YTXXRLXVAZGQAL-LURJTMIESA-N
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Description

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a heterocyclic compound that features a fused ring system combining a pyrrolo and oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-diketones with sulfonyl azides in the presence of a base such as triethylamine in acetonitrile at low temperatures . This reaction proceeds through a tandem rearrangement/aziridination/ring-expansion mechanism to yield the desired oxazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

(7aS)-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-8(2)9-6(5-11-8)3-4-7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXXRLXVAZGQAL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N2C(CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N2[C@@H](CCC2=O)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447563
Record name (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99208-71-6
Record name (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7aS)-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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